

Physical properties of 2-(4-Chlorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

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An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)acetaldehyde

Foreword

In the landscape of pharmaceutical and agrochemical development, the precise characterization of intermediate compounds is not merely a procedural step but the foundation of successful synthesis and scalable production.^[1] 2-(4-Chlorophenyl)acetaldehyde (CAS No. 4251-65-4) is one such pivotal intermediate. Its unique chlorophenyl structure offers enhanced stability and reactivity, making it a valuable building block in the synthesis of novel anti-inflammatory agents, antimicrobial compounds, and specialty chemicals.^[1] This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound, moving beyond a simple datasheet to offer insights into the causality behind analytical method selection and data interpretation. The protocols herein are designed as self-validating systems, ensuring that researchers can confidently verify the identity, purity, and stability of this critical reagent.

Core Compound Identification and General Properties

Accurate identification is the first principle of chemical synthesis. 2-(4-Chlorophenyl)acetaldehyde is an aromatic aldehyde that presents as a white to light yellow semi-solid or a colorless to pale yellow liquid at room temperature.^{[1][2]} Its identity is

unequivocally established by its unique combination of molecular formula, weight, and CAS number.

Property	Value	Source(s)
IUPAC Name	2-(4-chlorophenyl)acetaldehyde	[3]
Synonyms	4-Chlorobenzeneacetaldehyde, (4-Chloro-phenyl)-acetaldehyde	[4]
CAS Number	4251-65-4	[4][5]
Molecular Formula	C ₈ H ₇ ClO	[3][4]
Molecular Weight	154.59 g/mol	[4]
Appearance	White to light yellow semi-solid / Colorless to pale yellow liquid	[1][2]

Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in a reaction, its solubility in various media, and the optimal conditions for its storage and handling. These parameters are critical for process development and safety.

Property	Value	Comments & Insights	Source(s)
Boiling Point	235.8 °C (at 760 mmHg)	The relatively high boiling point is typical for an aromatic compound of this molecular weight. Distillation should be conducted under vacuum to prevent thermal degradation.	Echemi [1 (from initial search)]
Melting Point	Discrepant data reported: 87-88 °C or ~19.8 °C (Predicted)	The significant discrepancy suggests potential polymorphism or that the higher value corresponds to a derivative. The predicted value of ~19.8°C aligns better with its observed semi-solid state at room temperature. Purity can also significantly impact melting point.	Echemi [1 (from initial search)], LabSolutions [4 (from initial search)]
Density	1.2 ± 0.1 g/cm ³	This value is important for calculating molar quantities from volumes.	Echemi [1 (from initial search)]
Solubility	Limited in water; Soluble in organic solvents (e.g., ethanol, ether, MTBE)	The hydrophobic chlorophenyl ring limits aqueous solubility. Methyl tert-butyl ether (MTBE) is	

		a preferred solvent for stock solutions due to enhanced stability of halogenated acetaldehydes compared to acetone. [2][6]
Purity	Commercially available at $\geq 95\%$	Purity is often assessed by NMR. Some suppliers provide the compound stabilized with citric acid to inhibit oxidation or polymerization.[1][7]
Storage	Store at 2–8 °C or ≤ -4 °C, under an inert atmosphere.	Aldehydes are prone to oxidation. Cool, dark, and oxygen-free conditions are essential to maintain purity and prevent the formation of the corresponding carboxylic acid.[1][6]

Spectroscopic Characterization: Expected Signatures and Interpretation

While commercial standards are available, independent spectroscopic verification is a cornerstone of good laboratory practice. The following sections detail the expected spectroscopic signatures for confirming the structural integrity of 2-(4-Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-(4-Chlorophenyl)acetaldehyde**, the ^1H and ^{13}C NMR spectra provide a unique fingerprint.

Expected ^1H NMR Signatures (in CDCl_3):

- **Aldehydic Proton (CHO):** A triplet signal is expected around δ 9.7-9.8 ppm. This downfield shift is characteristic of aldehydic protons. It will appear as a triplet due to coupling with the adjacent methylene ($-\text{CH}_2-$) protons.
- **Aromatic Protons (C_6H_4):** The para-substituted aromatic ring will produce two distinct signals, each integrating to 2H. These will appear as a pair of doublets (an AA'BB' system) between δ 7.1-7.4 ppm. The protons ortho to the chlorine atom will be at a slightly different chemical shift than those meta to it.
- **Methylene Protons (CH_2):** A doublet signal is expected around δ 3.6-3.7 ppm, integrating to 2H. This signal corresponds to the protons on the carbon adjacent to both the aromatic ring and the carbonyl group. It will be split into a doublet by the single aldehydic proton.

Expected ^{13}C NMR Signatures (in CDCl_3):

- **Carbonyl Carbon ($\text{C}=\text{O}$):** A signal far downfield, typically around δ 198-200 ppm.
- **Aromatic Carbons:** Four signals are expected. The carbon bearing the chlorine atom ($\text{C}-\text{Cl}$) will be around δ 135 ppm. The carbon bearing the acetaldehyde group ($\text{C}-\text{CH}_2$) will be around δ 133 ppm. The two sets of equivalent CH carbons will appear around δ 130 ppm and δ 129 ppm.
- **Methylene Carbon (CH_2):** A signal around δ 45-50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential and rapid technique for identifying key functional groups.

Key Expected IR Absorption Bands (Liquid Film):

- **$\text{C}=\text{O}$ Stretch (Carbonyl):** A very strong and sharp absorption band between $1720\text{-}1740\text{ cm}^{-1}$. This is a definitive peak for the aldehyde functional group.[8]

- C-H Stretch (Aldehydic): Two characteristic, medium-intensity bands are expected near 2820 cm^{-1} and 2720 cm^{-1} . The presence of both peaks is strong evidence for an aldehyde.[\[8\]](#)
- C-H Stretch (Aromatic): Signals will appear just above 3000 cm^{-1} .
- C=C Stretch (Aromatic): Medium to weak absorptions in the $1600\text{-}1475\text{ cm}^{-1}$ region.
- C-Cl Stretch: A strong band in the fingerprint region, typically around $1090\text{-}1015\text{ cm}^{-1}$ for a para-substituted chlorobenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering conclusive evidence of molecular identity.

Expected Mass Spectrum Signatures (Electron Ionization - EI):

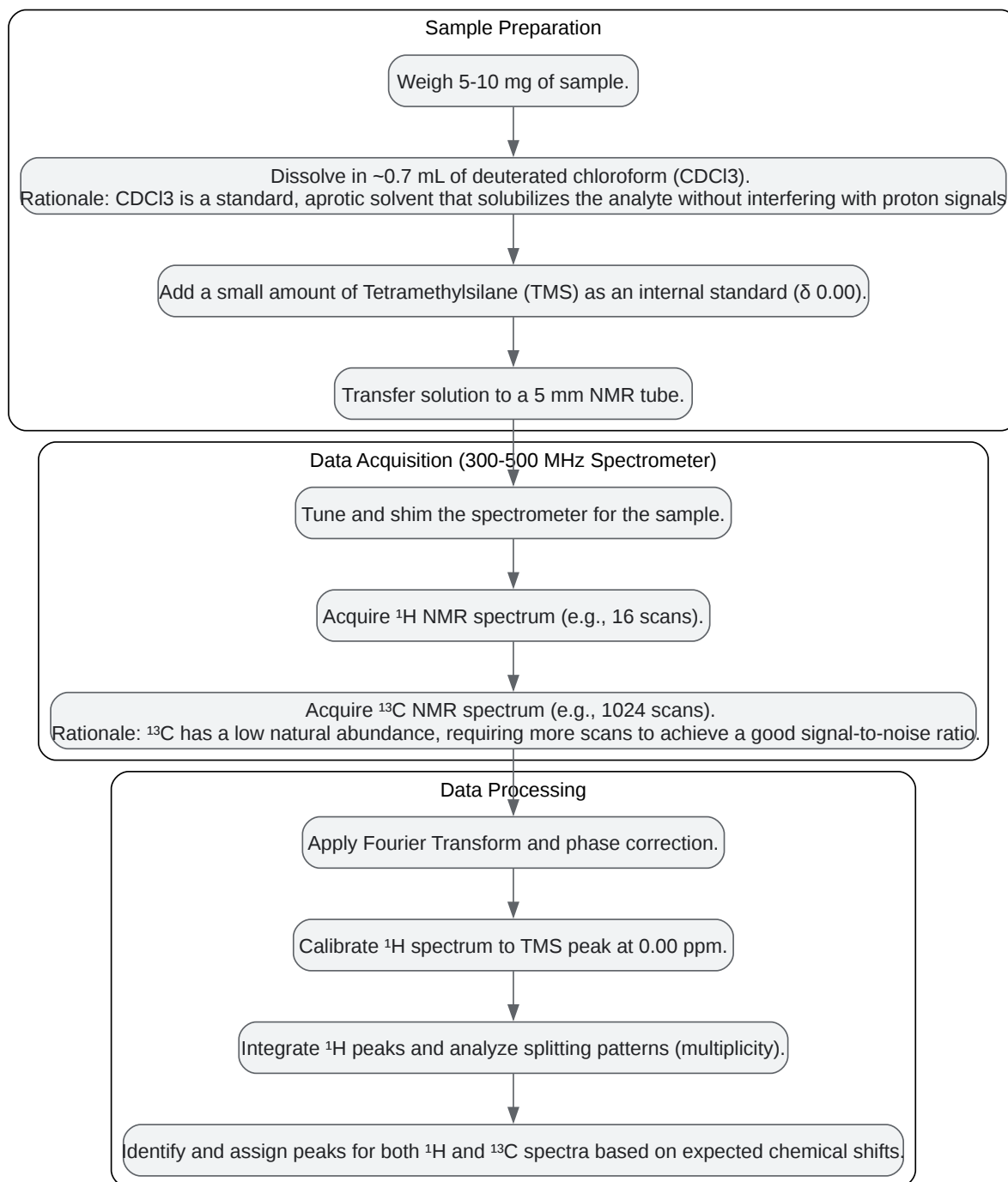
- Molecular Ion (M^+): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of chlorine (^{35}Cl :~75%, ^{37}Cl :~25%), this will appear as a pair of peaks: $[M]^+$ at m/z 154 and $[M+2]^+$ at m/z 156, with a characteristic intensity ratio of approximately 3:1. This pattern is a hallmark of a monochlorinated compound.[\[9\]](#)
- Primary Fragmentation Pathways:
 - α -Cleavage (Loss of $\text{H}\cdot$): Loss of the aldehydic hydrogen radical to form the stable acylium ion $[M-1]^+$ at m/z 153/155.[\[10\]](#)[\[11\]](#)
 - Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group is highly favorable. This results in the formation of the chlorotropylium ion at m/z 125/127, which is a very common and often abundant fragment for this type of structure. The other fragment would be $[\text{CHO}]^+$ at m/z 29.[\[12\]](#)

Standardized Experimental Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed above. Adherence to these methodologies ensures reproducibility and data integrity.

Protocol for NMR Spectroscopic Analysis

This workflow is designed to obtain high-resolution ^1H and ^{13}C NMR spectra for structural verification.



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Caption: Workflow for NMR Spectroscopic Analysis.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating the analyte from volatile impurities and confirming its molecular weight and fragmentation pattern.

Caption: Expected EI-MS Fragmentation Pathways.

Step-by-Step GC-MS Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:**
 - **Injector:** Set to 250 °C.
 - **GC Column:** Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - **Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. This gradient ensures separation from both more volatile and less volatile impurities.
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **MS Detector Setup:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.
 - **Mass Range:** Scan from m/z 40 to 300 to capture the parent ion and all significant fragments.
- **Injection and Analysis:** Inject 1 µL of the sample. Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the main peak to confirm the molecular weight (including the Cl isotope pattern) and match the fragmentation pattern to the expected structure.

Safety, Handling, and Stability

From a trustworthiness standpoint, a full characterization includes understanding a compound's hazards and stability.

- **Hazards:** 2-(4-Chlorophenyl)acetaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated chemical fume hood.[9]
- **Stability:** As an aldehyde, this compound is susceptible to oxidation to 4-chlorophenylacetic acid, especially when exposed to air.[6] It is also sensitive to changes in pH and can degrade under non-neutral conditions. Long-term storage should be in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at refrigerated temperatures (2-8 °C).[6] The use of stabilizers like citric acid by some suppliers underscores this inherent instability.
[7]

Conclusion

2-(4-Chlorophenyl)acetaldehyde is a compound of significant utility in synthetic chemistry. A thorough understanding of its physical properties—from its melting and boiling points to its distinct spectroscopic signatures—is paramount for its effective and safe use. The protocols and predictive data in this guide serve as a robust framework for researchers to validate their materials, troubleshoot synthetic challenges, and ensure the integrity of their scientific outcomes. By synthesizing datasheet information with the underlying principles of analytical chemistry, we empower researchers to move from simple observation to informed application.

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- To cite this document: BenchChem. [Physical properties of 2-(4-Chlorophenyl)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589734#physical-properties-of-2-4-chlorophenyl-acetaldehyde>]

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